Cas no 79-44-7 (N,N-dimethylcarbamoyl chloride)

N,N-dimethylcarbamoyl chloride structure
79-44-7 structure
اسم المنتج:N,N-dimethylcarbamoyl chloride
كاس عدد:79-44-7
وسط:C3H6ClNO
ميغاواط:107.538839817047
MDL:MFCD00000635
CID:34182
PubChem ID:87567335

N,N-dimethylcarbamoyl chloride الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • dimethylcarbamoyl chloride
    • DMCl
    • N,N-Dimethylcarbamoyl chloride
    • N,N-Dimethylchloroformamide
    • Dimethylcarbamyl chloride
    • N,N-dimethyl carbamyl chloride
    • Dimethylcarbamic chloride
    • dimethylaminocarbamoyl chloride
    • dimethyl-carbamicaci
    • Dimethylcarbamoyl
    • dmcc
    • DMCF
    • N,N-dimethylaminocarbonyl chloride
    • N,N-dimethyl-carbamic acid chloride
    • N.N-dimethylaminocarbamoyl chloride
    • rcrawastenumberu097
    • TL 389
    • Chloroformic acid dimethylamide
    • Dimethyl carbamyl chloride
    • 79-44-7
    • Dimethylcarbamidoyl chloride
    • CARBAMIC ACID,N,N-DIMETHYL,CHLORIDE
    • Dimethylcarbamoyl chloride [UN2262] [Corrosive]
    • N,N-Dimethylaminoformyl chloride
    • HSDB 2656
    • WLN: GVN1&1
    • DIMETHYLCARBAMOYL CHLORIDE [HSDB]
    • Dimethylcarbamoylchloride
    • dimethylaminocarbonyl chloride
    • C3H6ClNO
    • Dimethylchloroformamide
    • N,N-Dimethylcarbamidoyl chloride
    • Dimethyl carbamylchloride
    • ClC(O)N(CH3)2
    • DIMETHYLCARBAMOYL CHLORIDE [IARC]
    • Chlorid kyseliny dimethylkarbaminove [Czech]
    • CHEBI:82280
    • 22055-85-2
    • NSC 122671
    • NCGC00091795-01
    • NCGC00091795-02
    • Dimethylcarbamylchlorid
    • D0695
    • DCR (CHRIS Code)
    • dimethylcarbarnyl chloride
    • CCRIS 257
    • NCGC00254074-01
    • Chlorid kyseliny dimethylkarbaminove
    • dirnethylcarbamoyl chloride
    • Dimethylcarbamyl chloride, 98%
    • Carbamyl chloride,N-dimethyl-
    • N,N-Dimethylcarbamic acid chloride
    • N,N-dimethyl carbamoyl chloride
    • BBL027301
    • N,N-dimethyl-carbamic chloride
    • RCRA waste no. U097
    • Dimethylamid kyseliny chlormravenci
    • dimethyl-carbamoyl chloride
    • W-104263
    • NSC-122671
    • Dimethylkarbamoylchlorid [Czech]
    • N,N-dimethyl-carbamoyl chloride
    • Dimethylcarbamoyl chloride, purum, >=98.0% (AT)
    • Me2NCOCl
    • Tox21_201334
    • N,N-Dimethylcarbamyl chloride
    • CHEMBL1527556
    • SCHEMBL924
    • Chloroformic acid dimethyl amide
    • DTXCID30512
    • dimethylcarbamoylchlorid
    • dimethyl carbamic acid chloride
    • Carbamoyl chloride, dimethyl-
    • MFCD00000635
    • EINECS 201-208-6
    • Carbamic chloride, dimethyl-
    • NA2262
    • 5D54S95GT6
    • N,N-dimethyl-carbamoylchloride
    • Dimethylamid kyseliny chlormravenci [Czech]
    • Dimethylkarbamoylchlorid
    • (Dimethylamino)carbonyl chloride
    • UNII-5D54S95GT6
    • Dimethylaminoformyl chloride
    • NCGC00258886-01
    • Dimethylcarbamoyl chloride [UN2262] [Corrosive]
    • N,N-dimethylcarbamic chloride
    • AKOS000120154
    • dimethyl carbamoylchloride
    • NSC122671
    • EC 201-208-6
    • Dimetilcarbonile Cloruro
    • RCRA waste number U097
    • Carbamic chloride, N,N-dimethyl-
    • CAS-79-44-7
    • Carbamyl chloride, N,N-dimethyl-
    • FT-0629527
    • LS-1784
    • F0001-2079
    • Dimethylcarbamic acid chloride
    • Tox21_300116
    • Dimethyl carbamoyl chloride
    • DTXSID1020512
    • dimethylcarbamylchloride
    • Q2563907
    • C19175
    • UN2262
    • BRN 0878197
    • (CH3)2NCOCl
    • InChI=1/C3H6ClNO/c1-5(2)3(4)6/h1-2H
    • N,N-Dime thylcarbamyl Chloride
    • N,N-dimethylcarbamoylchloride
    • NCGC00091795-03
    • STL370332
    • NS00009845
    • Carbamic chloride, dimethyl- (9CI)
    • Carbamoyl chloride, dimethyl- (6CI, 7CI, 8CI)
    • N,N-Dimethylcarbamic chloride (ACI)
    • (N,N-Dimethylamino)carbonyl chloride
    • 1-Chloro-N,N-dimethylformamide
    • DIMETHYL CARBAMIC CHLORIDE
    • Dimethyl carbamoyl chloride (ACGIH)
    • N,NDimethylcarbamyl chloride
    • DIMETHYLCARBAMOYL CHLORIDE (IARC)
    • (ACGIH) UN2262
    • TL 389v
    • N,NDimethylcarbamic acid chloride
    • Carbamyl chloride, N,Ndimethyl
    • {ACGIH] UN2262
    • N,NDimethylcarbamidoyl chloride
    • carbamic chloride, dimethyl
    • Carbamicchloride
    • Carbamoyl chloride, dimethyl
    • N,NDimethylcarbamoyl chloride
    • N,N-dimethylcarbamoyl chloride
    • MDL: MFCD00000635
    • نواة داخلي: 1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3
    • مفتاح Inchi: YIIMEMSDCNDGTB-UHFFFAOYSA-N
    • ابتسامات: O=C(N(C)C)Cl
    • برن: 878197

حساب السمة

  • نوعية دقيقة: 107.01400
  • النظائر كتلة واحدة: 107.014
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 6
  • تدوير ملزمة العد: 1
  • تعقيدات: 61.8
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 20.3A^2
  • إكسلوغ 3: 0.8
  • tautomeric العد: nothing
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: Colorless or light yellow to light brown irritant oily liquid
  • كثيف: 1.168 g/mL at 25 °C(lit.)
  • نقطة انصهار: −33 °C (lit.)
  • نقطة الغليان: 167-168 °C/775 mmHg(lit.)
  • نقطة الوميض: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • انكسار: n20/D 1.453(lit.)
  • معامل توزيع المياه: decompose
  • بسا: 20.31000
  • لوغب: 0.90680
  • حساسية: Moisture Sensitive
  • الذوبان: Soluble in ether, carbon disulfide, benzene and other organic solvents. It is not miscible with water.

N,N-dimethylcarbamoyl chloride أمن المعلومات

  • رمزي: GHS06 GHS08
  • حث:dangerous
  • إشارة عشوائية:Danger
  • وصف الخطر: H302,H315,H319,H331,H335,H350
  • تحذير: P201,P261,P305+P351+P338,P311
  • رقم نقل البضائع الخطرة:UN 2262 8/PG 2
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 45-22-23-36/37/38
  • تعليمات السلامة: S53-S45
  • فوكا و رمز:9
  • رتكس:FD4200000
  • تحديد البضائع الخطرة: T
  • فئة التعبئة والتغليف:II
  • مصطلح خطر:R45; R22; R23; R36/37/38
  • مجموعة التعبئة:II
  • فترة الضمان:8
  • تسا:Yes
  • مستوى الخطر:8
  • مستوى الخطر:8
  • فئة التعبئة والتغليف:II
  • ظروف التخزين:The storage location should be close to the place used in the laboratory, so only a small amount needs to be transported. Carcinogens should be stored in only one part of the storage area, explosion-proof cold storage or freezer. This area shall be properly marked. A list should show the number of carcinogens and the date of acquisition, and the equipment allocation should be adjacent to the storage area.

N,N-dimethylcarbamoyl chloride الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0355529543-25g
N,N-dimethylcarbamoyl chloride
79-44-7 97%(GC)
25g
¥ 88.2 2024-07-20
abcr
AB142207-500 g
N,N-Dimethylcarbamoyl chloride, 97%; .
79-44-7 97%
500g
€126.20 2023-05-09
abcr
AB142207-25 g
N,N-Dimethylcarbamoyl chloride, 97%; .
79-44-7 97%
25g
€44.90 2023-05-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D152803-5G
N,N-dimethylcarbamoyl chloride
79-44-7
5g
¥371.39 2023-11-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L03415-100g
Dimethylcarbamyl chloride, 96%
79-44-7 96%
100g
¥653.00 2023-05-08
TRC
D471295-5g
Dimethylcarbamoyl Chloride
79-44-7
5g
$ 81.00 2023-09-07
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0355529551-5g
N,N-dimethylcarbamoyl chloride
79-44-7 97%(GC)
5g
¥ 56.5 2024-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017491-500g
N,N-dimethylcarbamoyl chloride
79-44-7 97%
500g
¥355 2024-05-21
Apollo Scientific
OR51817-500g
Dimethylcarbamoyl chloride
79-44-7 98%
500g
£110.00 2024-05-23
Life Chemicals
F0001-2079-5g
N,N-dimethylcarbamoyl chloride
79-44-7 95%+
5g
$60.0 2023-09-07

N,N-dimethylcarbamoyl chloride طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
المراجع
A convenient preparation of certain N,N-dialkylcarbamoyl chlorides
Hoshino, Osamu; Saito, Keiji; Ishizaki, Miyuki; Umezawa, Bunsuke, Synthetic Communications, 1987, 17(16), 1887-92

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ;  2 min, heated
المراجع
A novel and efficient strategy for the synthesis of various carbamates using carbamoyl chlorides under solvent-free and grinding conditions using microwave irradiation
Zare, Hassan; Ghanbari, Mohammad Mehdi; Jamali, Marzieh; Aboodi, Abdollah, Chinese Chemical Letters, 2012, 23(8), 883-886

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0.5 h, -10 °C; -10 °C → rt; 6 - 8 h, rt
المراجع
Synthesis of pterostilbene and resveratrol carbamate derivatives as potential dual cholinesterase inhibitors and neuroprotective agents
Yuan, Wen; Shang, Zhipei; Qiang, Xiaoming; Tan, Zhenghuai; Deng, Yong, Research on Chemical Intermediates, 2014, 40(2), 787-800

طريقة الإنتاج 4

رد فعل الشرط
المراجع
Reactivity of thionyl chloride
Cardillo, Paolo, Chimica e l'Industria (Milan), 1992, 74(12),

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Dichloromethane ,  Pyridine ;  0 °C; 4 - 5 h, 0 °C
المراجع
Design, synthesis, and pharmacokinetic evaluation of O-carbamoyl tizoxanide prodrugs
He, Xi; Hu, Wenjun; Meng, Fanhua; Li, Xingzhou, Medicinal Chemistry (Sharjah, 2022, 18(1), 140-150

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Thionyl chloride
المراجع
Preparation of carbamoyl chlorides (bromides) by reactions of phosphorus trichloride (bromide) and thionyl chloride (bromide) with formamides
Schindler, Norbert; Ploeger, Walter, Chemische Berichte, 1971, 104(3), 969-71

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  6 h, 24 - 26 °C; 20 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 - 3 h
المراجع
Development of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Synthetic Communications, 2011, 41(2), 285-290

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Copper carbonate ,  Copper oxide (CuO) Solvents: Water
1.2 Solvents: Acetone ,  Water
1.3 Reagents: Hydrogen sulfide Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.5 Reagents: Hydrochloric acid Solvents: Water
1.6 Catalysts: L-Ornithine ,  2-Bromo-4-methyl-1-nitrobenzene Solvents: Acetic acid
المراجع
A Comprehensive Study of the Active Site Residues of DT-Diaphorase: Rational Design of Benzimidazolediones as DT-Diaphorase Substrates
Suleman, Ali; Skibo, Edward B., Journal of Medicinal Chemistry, 2002, 45(6), 1211-1220

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  < 0 °C; 0 °C → rt; 6 - 8 h, rt
المراجع
Synthesis and biological evaluation of genistein carbamate derivatives
Qiang, Xiaoming; Yuan, Wen; Sang, Zhipei; Deng, Yong, Youji Huaxue, 2013, 33(3), 621-629

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Thionyl chloride ;  4 h, rt → reflux
المراجع
Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators
Li, Dan ; Bao, Xiaodong; Pang, Jinping; Hu, Xueping; Wang, Longling; et al, Journal of Medicinal Chemistry, 2022, 65(23), 15710-15724

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Sodium hydroxide Solvents: Benzene ,  Xylene ,  Water ;  rt; 30 min, 70 °C
المراجع
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity
Karimipour, Gholamreza; Kowkabi, Saeed; Naghiha, Asghar, Brazilian Archives of Biology and Technology, 2015, 58(3), 431-442

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sulfur dichloride Solvents: Carbon tetrachloride
المراجع
Method for the preparation of carbamoyl chlorides and process for their utilization in the preparation of substituted monoarylureas
, Spain, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane
المراجع
Novel Natural Product-like Caged Xanthones Bearing a Carbamate Moiety Exhibit Antitumor Potency and Anti-Angiogenesis Activity In vivo
Xu, Xiaoli; Wu, Yue; Hu, Mingyang; Li, Xiang; Bao, Qichao; et al, Scientific Reports, 2016, 6,

طريقة الإنتاج 14

رد فعل الشرط
المراجع
Synthesis and properties of (N,N-dimethyl)dichloromethaniminium chlorosulfate
Kukhar, V. P.; Pasternak, V. I.; Shevchenko, M. V., Zhurnal Organicheskoi Khimii, 1978, 14(9), 1841-6

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Thionyl chloride ;  3 h, reflux
المراجع
Design, synthesis and biological evaluation of dual acetylcholinesterase and phosphodiesterase 5A inhibitors in treatment for Alzheimer's disease
Zhou, Li-yun; Zhu, Yao; Jiang, Yu-ren; Zhao, Xiong-jie; Guo, Dong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(17), 4180-4184

طريقة الإنتاج 16

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  40 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Chlorine ;  140 min, rt
المراجع
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Canadian Journal of Chemistry, 2010, 88(12), 1277-1280

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sulfur dichloride Solvents: Dichloromethane ,  Pyridine
المراجع
Chemistry of sulfur chlorides. II. Reaction of sulfur dichloride, disulfur dichloride, and sulfuryl chloride with (thio)amides to yield (thio)carbamoyl chlorides and mustard oils
Hasserodt, Ulrich, Chemische Berichte, 1968, 101(1), 113-20

N,N-dimethylcarbamoyl chloride Raw materials

N,N-dimethylcarbamoyl chloride Preparation Products

N,N-dimethylcarbamoyl chloride الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:79-44-7)Dimethylcarbamoyl chloride
sfd17157
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار